1-(2-Nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Nitrophenyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a nitrophenyl group at the 1-position and two keto groups at the 2 and 5 positions. It is known for its versatile applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-nitroaniline with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrolidine ring with the nitrophenyl group attached. The reaction conditions often include heating the reactants in a suitable solvent, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)pyrrolidine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
1-(2-Nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo reduction and substitution reactions allows it to modify biological molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Nitrophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(2-Aminophenyl)pyrrolidine-2,5-dione: The reduced form of the compound, with an amino group instead of a nitro group.
1-(2-Nitrophenyl)pyrrolidine-2-one: A related compound with a single keto group at the 2-position.
1-(2-Nitrophenyl)pyrrolidine-3,4-dione: A derivative with keto groups at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and keto groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVOVGJEHQTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387221 |
Source
|
Record name | ST078238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18377-52-1 |
Source
|
Record name | ST078238 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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